

Application Notes and Protocols for Morpholino Delivery into Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

N-DMTr-morpholino-T-5'-Ophosphoramidite

Cat. No.:

B12379007

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Morpholino oligonucleotides are synthetic molecules used to modify gene expression, primarily by blocking translation or altering pre-mRNA splicing.[1][2] Their uncharged backbone grants them high specificity and low toxicity compared to other antisense technologies, but also presents a challenge for delivery into cultured cells, as they cannot be delivered using traditional lipid-based transfection reagents.[3][4][5] This document provides an overview of common delivery methods and detailed protocols for delivering Morpholinos into cultured cells.

Overview of Delivery Methods

Several methods have been developed to overcome the delivery challenge of neutral-charge Morpholinos. The most common and effective methods include:

- Peptide-Mediated Delivery (Endo-Porter): This method utilizes an amphiphilic peptide, Endo-Porter, that facilitates the endocytosis of Morpholinos.[6][7] Once inside the acidic environment of the endosome, Endo-Porter becomes protonated, permeabilizes the endosomal membrane, and releases the Morpholino into the cytosol.[6][7]
- "Special Delivery" (EPEI-based): This system uses a duplex of the Morpholino oligo and a partially complementary DNA "carrier" oligo.[3][5][7][8] This anionic duplex is then complexed

with a cationic delivery reagent, Ethoxylated Polyethylenimine (EPEI), which binds to the cell surface and is taken up via endocytosis.[3][4][5][8]

- Electroporation: This physical method creates transient pores in the cell membrane, allowing Morpholinos to diffuse directly into the cytosol.[1][9] While it can be highly efficient, it may also lead to significant cell mortality in some cell types.[9]
- Vivo-Morpholinos: These are Morpholinos conjugated to a delivery moiety, typically an octaguanidinium dendrimer, which allows them to cross cell membranes without an additional delivery reagent.[9] They can be added directly to the cell culture medium.[9]

Quantitative Data Summary

The following tables summarize key quantitative parameters for various Morpholino delivery methods. These values should be considered as starting points, and optimization is recommended for each new cell type and Morpholino sequence.

Table 1: Recommended Reagent Concentrations and Incubation Times

Delivery Method	Morpholino Concentration	Delivery Reagent Concentration	Incubation Time	Assay Timepoint
Endo-Porter	1-10 μM[6][10]	2-10 μM (6 μM is a common starting point)[2] [6][10]	At least 16-24 hours[6][7]	24-72 hours post-delivery[6]
"Special Delivery" (EPEI)	Typically 1 μM[3]	Varies based on kit	3 hours with delivery complex[3][8]	16-96 hours after media replacement[8]
Vivo-Morpholinos	2-10 μM[9]	Not Applicable	Continuous	Varies based on experiment

Table 2: Comparison of Delivery Methods

Feature	Endo-Porter	"Special Delivery" (EPEI)	Electroporatio n	Vivo- Morpholinos
Mechanism	Peptide- mediated endocytosis[6][7]	EPEI-mediated endocytosis of MO/DNA duplex[3][4][8]	Membrane permeabilization[1][9]	Covalent delivery moiety[9]
Serum Compatibility	Yes (up to 10%) [6][10]	Requires serum- free media for complex addition[8]	Varies by instrument/protoc ol	Yes
Toxicity	Cell-type dependent, optimization of concentration is key[2][6][10]	Generally low, but EPEI can be toxic at high concentrations[3]	Can cause high cell mortality[9]	Some cell types are sensitive to the delivery moiety[9]
Ease of Use	Simple addition to media	Multi-step complex formation	Requires specialized equipment	Simple addition to media

Experimental Protocols

Protocol 1: Morpholino Delivery using Endo-Porter

This protocol is adapted for a 6-well plate format. Volumes should be scaled accordingly for other formats.

Materials:

- Cultured cells (80-100% confluent)[10]
- Complete culture medium (with up to 10% serum)
- Morpholino stock solution (e.g., 1 mM in sterile water)

- Endo-Porter reagent
- Sterile microcentrifuge tubes and pipettes

Procedure:

- Cell Preparation: Ensure cells are healthy and 80-100% confluent on the day of the experiment.
- Medium Replacement: Gently aspirate the spent culture medium and replace it with 1 ml of fresh, pre-warmed complete medium per well.[10]
- Morpholino Addition: Add the Morpholino stock solution directly to the medium to achieve the
 desired final concentration (e.g., for a 10 μM final concentration, add 10 μl of a 1 mM stock to
 1 ml of medium).[10] Swirl the plate gently to mix.
- Endo-Porter Addition: Add the recommended volume of Endo-Porter (e.g., 6 μl for a final concentration of 6 μM) to the medium.[10] Immediately after adding, swirl the plate gently but thoroughly to disperse the reagent.[9][10] This is a critical step to ensure efficient delivery.
- Incubation: Return the plate to the incubator and culture under standard conditions (e.g., 37°C, 5% CO2).
- Assessment:
 - For fluorescently-labeled Morpholinos, uptake can be assessed by fluorescence microscopy after a minimum of 16 hours.[6][7]
 - For functional knockdown assays (e.g., Western blot, RT-PCR), cells should be incubated for at least 24-48 hours to allow for turnover of the target protein.[6][7]

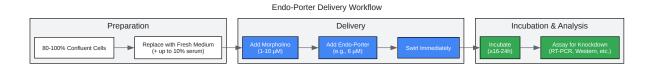
Optimization: For a new cell line, it is highly recommended to perform a titration of Endo-Porter concentration (e.g., 2, 4, 6, and 8 μ M) to determine the optimal concentration that provides the highest delivery efficiency with the lowest toxicity.[6]

Protocol 2: Morpholino Delivery using "Special Delivery" (EPEI-based)

This protocol is based on the complexation of a Morpholino/DNA duplex with EPEI.

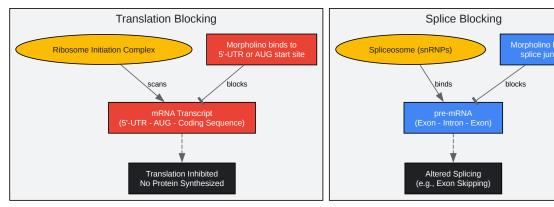
Materials:

- "Special Delivery" Morpholino/DNA duplex stock solution (e.g., 0.5 mM)
- EPEI reagent (e.g., 200 μM)
- Serum-free culture medium
- Complete culture medium (with serum)
- Sterile microcentrifuge tubes


Procedure:

- Complex Formation:
 - In a sterile microcentrifuge tube, mix the Morpholino/DNA duplex and the EPEI reagent.
 The specific volumes and ratios will be provided by the manufacturer.
 - Vortex the mixture gently.
 - Incubate at room temperature for 20 minutes to allow the complex to form.[8]
- Prepare Delivery Solution: After incubation, dilute the complex with serum-free medium and vortex immediately.[8]
- Cell Treatment:
 - Aspirate the medium from the cultured cells.
 - Add the complete delivery solution to the cells, ensuring the entire surface is covered.
 - Incubate for 3 hours under standard culture conditions.[8]
- Post-Incubation:
 - After 3 hours, carefully remove the delivery solution.

- Wash the cells once with fresh serum-containing medium.
- Add fresh, pre-warmed complete medium to the cells.
- Assessment: Return the cells to the incubator. The effects of the Morpholino can typically be assayed 16 to 96 hours after replacing the medium.[8]


Visualizations

Click to download full resolution via product page

Caption: Workflow for Morpholino delivery using Endo-Porter reagent.

Morpholino Steric Block Mechanism

Click to download full resolution via product page

Caption: Mechanisms of action for Morpholino oligonucleotides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. izfs.org [izfs.org]
- 2. Using Morpholinos to Control Gene Expression PMC [pmc.ncbi.nlm.nih.gov]
- 3. gene-tools.com [gene-tools.com]
- 4. Achieving efficient delivery of morpholino oligos in cultured cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Using Morpholinos to Control Gene Expression PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using Morpholinos to Control Gene Expression PMC [pmc.ncbi.nlm.nih.gov]
- 8. gene-tools.com [gene-tools.com]
- 9. Getting Morpholinos into cultured cells | Gene Tools, LLC [gene-tools.com]
- 10. gene-tools.com [gene-tools.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Morpholino Delivery into Cultured Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12379007#protocol-for-morpholino-delivery-intocultured-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com